molecular formula C8H6BrNO B1594540 2-Bromo-4-(hydroxymethyl)benzonitrile CAS No. 90110-97-7

2-Bromo-4-(hydroxymethyl)benzonitrile

Cat. No.: B1594540
CAS No.: 90110-97-7
M. Wt: 212.04 g/mol
InChI Key: APZLAHOHUDEQQM-UHFFFAOYSA-N
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Description

2-Bromo-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a pale yellow solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for preparing 2-Bromo-4-(hydroxymethyl)benzonitrile involves the bromination of 4-(hydroxymethyl)benzonitrile. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include 2-Bromo-4-formylbenzonitrile or 2-Bromo-4-carboxybenzonitrile.

    Reduction Reactions: Products include 2-Bromo-4-(hydroxymethyl)benzylamine.

Scientific Research Applications

2-Bromo-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(hydroxymethyl)benzonitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the hydroxymethyl group is oxidized through electron transfer processes involving oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(hydroxymethyl)benzonitrile
  • 2-Bromo-4-(methyl)benzonitrile
  • 2-Bromo-4-(hydroxy)benzonitrile

Uniqueness

2-Bromo-4-(hydroxymethyl)benzonitrile is unique due to the specific arrangement of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a bromine atom and a hydroxymethyl group on the benzene ring provides versatility in synthetic applications and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZLAHOHUDEQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302198
Record name 2-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90110-97-7
Record name NSC149635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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